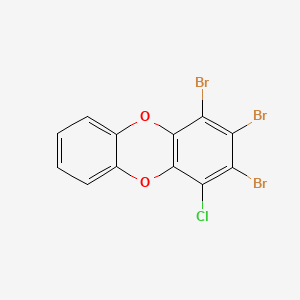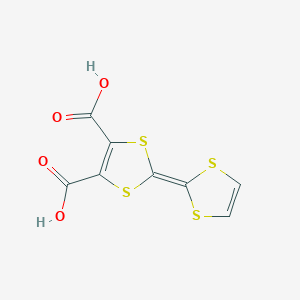![molecular formula C27H32N2O3 B14317132 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 112292-00-9](/img/structure/B14317132.png)
1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the reaction of diphenylmethyl chloride with 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3,4-Methylenedioxybenzyl)piperazine: Investigated for its psychoactive effects.
1-(4-Methoxybenzyl)piperazine: Explored for its potential therapeutic applications.
Uniqueness
1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both diphenylmethyl and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features could influence its binding affinity, selectivity, and overall biological activity.
特性
| 112292-00-9 | |
分子式 |
C27H32N2O3 |
分子量 |
432.6 g/mol |
IUPAC名 |
1-benzhydryl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H32N2O3/c1-30-24-15-14-23(26(31-2)27(24)32-3)20-28-16-18-29(19-17-28)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,25H,16-20H2,1-3H3 |
InChIキー |
PZFGBSQABRIPIV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)

